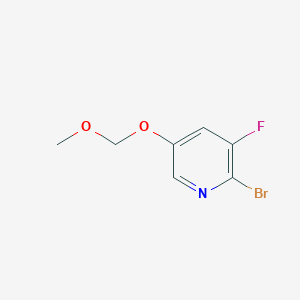

2-Bromo-3-fluoro-5-(methoxymethoxy)pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

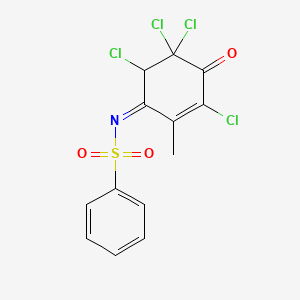

“2-Bromo-3-fluoro-5-(methoxymethoxy)pyridine” is a chemical compound with the CAS Number: 162271-10-5 . It has a molecular weight of 218.05 . The compound is used for research purposes.

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring has bromine and fluorine substituents at the 2nd and 3rd positions respectively, and a methoxymethoxy group at the 5th position .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, brominated and fluorinated pyridines are often used in coupling reactions such as Suzuki-Miyaura cross-coupling reactions .Physical and Chemical Properties Analysis

The compound has a molecular weight of 218.05 . It is stored at a temperature of 4 degrees Celsius .科学的研究の応用

Halogenated Pyridines in Heterocyclic Chemistry

The synthesis and application of halogenated pyridines, such as 2-Bromo-3-fluoro-5-(methoxymethoxy)pyridine, have been widely explored in the field of heterocyclic chemistry. These compounds serve as crucial intermediates in the construction of complex heterocyclic systems due to their reactive halogen substituents, which can undergo various cross-coupling reactions. For instance, the use of bromo- and fluoro-substituted pyridines has been demonstrated in the synthesis of pyridoxaboroles, a novel class of heterocycles that exhibit unique coordination polymers based on nitrogen-boron coordination. This innovative approach utilizes simple halopyridines as starting materials, showcasing the versatility of halogenated pyridines in synthesizing fused heterocyclic systems (I. Steciuk, et al., 2015).

Catalysis and Cross-Coupling Reactions

Halogenated pyridines are pivotal in catalysis, particularly in cross-coupling reactions that form carbon-carbon and carbon-heteroatom bonds, essential in organic synthesis and pharmaceutical development. The palladium-catalyzed Suzuki cross-coupling reactions are a prime example, where bromo- and chloro-pyridylboronic acids, including those related to this compound, are coupled with heteroaryl bromides. This methodology has led to the creation of novel heteroarylpyridine derivatives, showcasing the critical role of halogenated pyridines in developing new compounds with potential biological activity (Paul R. Parry, et al., 2002).

Material Science and Polymer Research

In material science and polymer research, halogenated pyridines have been utilized to develop novel polymers with specific electronic properties. For example, pyridine-incorporated polymers exhibit enhanced solubility and interfacial properties, making them suitable for use as cathode interfacial layers in polymer solar cells. Such applications underscore the importance of halogenated pyridines in advancing materials science, leading to more efficient energy conversion technologies and electronic devices (Guiting Chen, et al., 2017).

作用機序

The mechanism of action of “2-Bromo-3-fluoro-5-(methoxymethoxy)pyridine” is not specified as it is likely used as a building block in the synthesis of more complex molecules.

Safety and Hazards

特性

IUPAC Name |

2-bromo-3-fluoro-5-(methoxymethoxy)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFNO2/c1-11-4-12-5-2-6(9)7(8)10-3-5/h2-3H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKZFMNSYLPZSCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC(=C(N=C1)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[(Piperazin-1-yl)methyl]quinoline trihydrochloride](/img/structure/B2726495.png)

![N-(3,5-dimethylphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2726498.png)

![4-{[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]amino}benzoic acid](/img/structure/B2726503.png)

![N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2726504.png)

![Tert-butyl 2-(((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamoyl)piperidine-1-carboxylate](/img/structure/B2726506.png)

![N-(4-chlorophenyl)-2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2726507.png)

![N-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)propyl)-3-(5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2726513.png)

![2-amino-4-(2-chloro-6-fluorophenyl)-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2726518.png)